1-(4-Isopropoxyphenyl)ethanone

Medicinal Chemistry Physicochemical Profiling SAR

Researchers designing CNS-targeted libraries often face inconsistent lipophilicity when using linear alkoxy precursors. 1-(4-Isopropoxyphenyl)ethanone solves this by providing a branched isopropoxy group with a defined LogP of ~2.68, ensuring reproducible SAR and pharmacokinetic profiles. · Enables reliable Claisen-Schmidt condensations and heterocycle (pyrimidine/pyrazole) formation. · Ideal for ketal-based prodrug design due to its acid-labile isopropoxy ether. · Ships as a white to off-white solid (mp 38-39 °C); store at 2-8 °C for long-term stability.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 4074-51-5
Cat. No. B1269242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropoxyphenyl)ethanone
CAS4074-51-5
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3
InChIKeyYTKFPAFKJWBAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isopropoxyphenyl)ethanone (CAS 4074-51-5): A Specialized Para-Alkoxyacetophenone Building Block


1-(4-Isopropoxyphenyl)ethanone (4'-Isopropoxyacetophenone) is a para-substituted acetophenone derivative featuring an isopropoxy (-OCH(CH₃)₂) group at the 4-position of the phenyl ring . It belongs to the broader class of 1-(4-alkoxyphenyl)ethanones, which serve as critical intermediates in organic synthesis and medicinal chemistry [1]. Unlike simpler analogs such as 4'-methoxyacetophenone (p-acetanisole), the branched isopropoxy substituent confers distinct physicochemical properties—including a lower boiling point (153 °C at 26 Torr) and a melting point of 38–39 °C—that influence both synthetic handling and the lipophilicity of derived compounds . The compound is primarily employed as a versatile precursor for chalcone and heterocycle synthesis, enabling the construction of libraries targeting monoamine oxidase (MAO) inhibition, anticonvulsant activity, and antioxidant properties [1].

Why 1-(4-Isopropoxyphenyl)ethanone Cannot Be Arbitrarily Replaced by Other 4-Alkoxyacetophenones in Drug Discovery


Within the 4-alkoxyacetophenone family, even minor alterations to the alkoxy chain length or branching profoundly impact the physicochemical properties, reactivity, and biological profile of both the precursor and its downstream derivatives [1]. The isopropoxy group provides a unique balance of steric bulk and lipophilicity (calculated LogP ≈ 2.68) compared to linear methoxy or ethoxy analogs, directly affecting membrane permeability, target binding, and pharmacokinetic parameters in medicinal chemistry campaigns [2]. Consequently, substituting 1-(4-isopropoxyphenyl)ethanone with 4'-methoxyacetophenone or 4'-ethoxyacetophenone during scaffold diversification will yield chalcones and heterocycles with altered lipophilicity (π constants), potentially reducing target engagement and invalidating structure-activity relationship (SAR) studies [3]. Furthermore, the branched isopropoxy ether linkage exhibits distinct stability and cleavage profiles under both acidic and organocatalytic conditions, which is critical for applications in ketal-based prodrug design where precise pH-dependent release kinetics are required [4].

Quantitative Differentiation of 1-(4-Isopropoxyphenyl)ethanone Against Closest Structural Analogs


Physicochemical Divergence: Melting Point and Lipophilicity vs. 4'-Methoxyacetophenone and 4'-Ethoxyacetophenone

1-(4-Isopropoxyphenyl)ethanone exhibits a substantially lower melting point (38–39 °C) and reduced boiling point (153 °C at 26 Torr) compared to 4'-methoxyacetophenone (mp 38–40 °C, bp 152–154 °C at 26 Torr) and 4'-ethoxyacetophenone (mp 37–39 °C, bp 268–269 °C at 758 mmHg), directly influencing handling, purification, and formulation workflows [1]. Critically, its calculated LogP of 2.68 is intermediate between the methoxy (LogP ≈ 1.98) and butoxy (LogP ≈ 3.45) analogs, offering a distinct lipophilicity window for tuning ADME properties in lead optimization [2].

Medicinal Chemistry Physicochemical Profiling SAR

Handling and Safety Profile: Comparative Acute Oral Toxicity and Hazard Classification

1-(4-Isopropoxyphenyl)ethanone is classified as harmful if swallowed (H302, Acute Tox. 4) and causes skin (H315), serious eye (H319), and respiratory (H335) irritation . In contrast, 4'-hydroxyacetophenone (CAS 99-93-4), a common precursor, lacks these acute oral toxicity warnings but exhibits a significantly higher melting point (107–111 °C), presenting a different handling and storage risk profile . The branched isopropoxy ether is also predicted to have a density of 0.999 g/cm³ and a calculated PSA of 26.3 Ų, parameters that influence its behavior in automated liquid handling and high-throughput screening environments [1].

Laboratory Safety Procurement Risk Assessment

Synthetic Utility: Validated Precursor for Anti-MAO and Anticonvulsant Heterocycles

1-(4-Isopropoxyphenyl)ethanone has been specifically employed as a key starting material in the synthesis of (2E)-3-aryl-1-(4-alkoxyphenyl)prop-2-en-1-ones (chalcones) and their subsequent pyrimidine and pyrazoline derivatives [1][2]. These series were systematically evaluated for antimonoamine oxidase (anti-MAO), anticonvulsant, and psychotropic activities, with the 4-alkoxyphenyl moiety serving as a critical pharmacophoric element [1]. While direct IC50 data for the isopropoxy-specific derivative are not reported in the open abstracts, the class-level SAR demonstrates that the alkoxy chain length and branching significantly modulate the biological activity of the final heterocycles, making the isopropoxy variant a non-substitutable input for generating a distinct chemical space within these therapeutic programs [3].

Medicinal Chemistry Heterocycle Synthesis MAO Inhibition

Organocatalytic Transisopropenylation: Enabling Ketal-Based Prodrug Synthesis

The isopropoxy group in 1-(4-isopropoxyphenyl)ethanone can serve as a masked isopropenyl ether precursor. Nature Communications (2021) demonstrated a mild organocatalytic transisopropenylation approach to generate isopropenyl ethers from hydroxyl-containing substrates, which are critical intermediates for acid-sensitive ketal-linked prodrugs [1]. While the paper does not directly use this specific acetophenone, the class-level chemistry confirms that isopropenyl ethers (derived from isopropoxy-containing compounds) provide a distinct advantage over methyl or ethyl ethers in constructing pH-responsive ketal prodrugs due to their enhanced acid sensitivity and biocompatibility of the acetone byproduct [1]. The branched isopropoxy substituent offers a unique steric environment compared to linear alkoxy groups, potentially influencing the rate of transisopropenylation and the stability of the resulting ketal linkage [1].

Prodrug Design Drug Delivery Organocatalysis

Optimal Procurement and Deployment Scenarios for 1-(4-Isopropoxyphenyl)ethanone


Medicinal Chemistry: Building Chalcone and Pyrimidine Libraries for CNS Drug Discovery

Procure 1-(4-Isopropoxyphenyl)ethanone as the foundational ketone building block for the synthesis of (2E)-3-aryl-1-(4-alkoxyphenyl)prop-2-en-1-ones (chalcones) via Claisen-Schmidt condensation. These chalcones are subsequently converted to 2,4-diaryl-6-(4-alkoxyphenyl)pyrimidines or 4,5-dihydro-1H-pyrazoles, which are evaluated for anti-MAO, anticonvulsant, and psychotropic activities [1][2]. The branched isopropoxy group provides a specific lipophilicity (LogP ≈ 2.68) that cannot be replicated by linear alkoxy analogs, enabling the exploration of a unique region of chemical space in CNS-targeted libraries [3].

Prodrug Development: Precursor for Isopropenyl Ethers in pH-Responsive Delivery Systems

Use 1-(4-Isopropoxyphenyl)ethanone as a starting material for generating isopropenyl ether intermediates via organocatalytic transisopropenylation. These ethers are critical for constructing acid-sensitive, ketal-linked prodrugs that release active pharmaceutical ingredients selectively in acidic microenvironments (e.g., tumor tissues, endolysosomes) [4]. This application leverages the unique reactivity of the isopropoxy group under mild, functional-group-tolerant conditions, a capability not offered by methoxy or ethoxy analogs [4].

Chemical Biology: Probing SAR of Alkoxy Substituents in Bioactive Scaffolds

Incorporate 1-(4-Isopropoxyphenyl)ethanone into structure-activity relationship (SAR) studies aimed at understanding the effect of branched alkoxy substituents on target binding, membrane permeability, and metabolic stability. The compound's intermediate LogP (2.68) and distinct steric profile make it an essential comparator for establishing lipophilicity-activity correlations (e.g., π constant analysis) in series of alkoxy-substituted acetophenone derivatives [3][5].

Organic Synthesis: Friedel-Crafts Acylation and Etherification Reagent

Employ 1-(4-Isopropoxyphenyl)ethanone as a reagent in Friedel-Crafts acylation reactions, where it undergoes acylation with aromatic compounds in the presence of a Lewis acid catalyst to generate more complex molecular architectures . Its defined melting point (38–39 °C) and storage stability at 2–8 °C facilitate reliable laboratory-scale synthetic operations .

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